![molecular formula C9H5F3O4 B13145613 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13145613.png)
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid is a chemical compound with the molecular formula C9H5F3O4 It is characterized by the presence of a trifluoromethyl group attached to a benzo[d][1,3]dioxole ring, which is further substituted with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification methods, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for research and industrial applications.
化学反応の分析
Types of Reactions
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can produce alcohols or aldehydes.
科学的研究の応用
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Piperonylic acid:
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde: This compound is structurally similar but contains an aldehyde group instead of a carboxylic acid group.
Uniqueness
The presence of the trifluoromethyl group in 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid imparts unique chemical and physical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound in various research applications.
特性
分子式 |
C9H5F3O4 |
|---|---|
分子量 |
234.13 g/mol |
IUPAC名 |
4-(trifluoromethyl)-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)6-4(8(13)14)1-2-5-7(6)16-3-15-5/h1-2H,3H2,(H,13,14) |
InChIキー |
VWHVPJIATQUXIU-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C(=C(C=C2)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


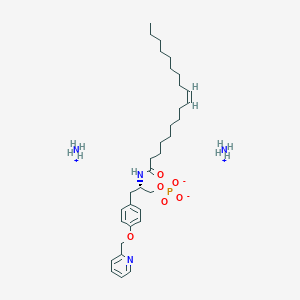
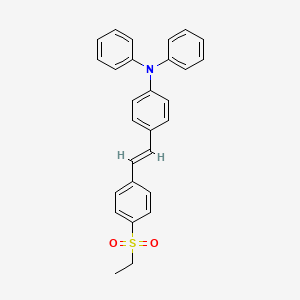
![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
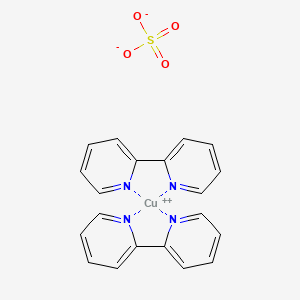

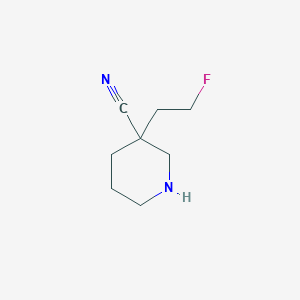

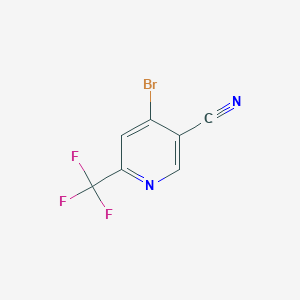
![4-Bromo-2-chlorooxazolo[4,5-c]pyridine](/img/structure/B13145584.png)
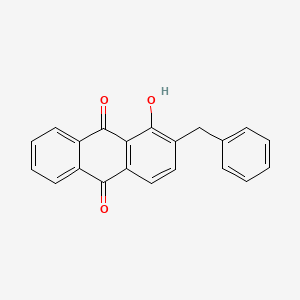
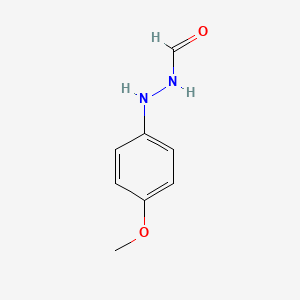


![7-Benzyl-4-(3,4-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145634.png)
